N-(sec-Butyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S13615766
CAS No.
M.F
C6H11N3S
M. Wt
157.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(sec-Butyl)-1,3,4-thiadiazol-2-amine

Product Name

N-(sec-Butyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

N-butan-2-yl-1,3,4-thiadiazol-2-amine

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

InChI

InChI=1S/C6H11N3S/c1-3-5(2)8-6-9-7-4-10-6/h4-5H,3H2,1-2H3,(H,8,9)

InChI Key

OVSWMDSSXJQKAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NN=CS1

N-(sec-Butyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. The compound features a sec-butyl group attached to the nitrogen atom of the thiadiazole, contributing to its unique properties. The molecular formula for this compound is C6H11N3SC_6H_{11}N_3S, and it has a molecular weight of approximately 157.24g/mol157.24\,g/mol .

The IUPAC name for this compound is 1,3,4-thiadiazole-2-amine, specifically substituted at the nitrogen atom with a sec-butyl group. This substitution can significantly influence the chemical reactivity and biological activity of the compound.

Due to its functional groups. Key types of reactions include:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are possible depending on the substituents present on the thiadiazole ring.

These reactions enable the synthesis of a wide range of derivatives that may exhibit different biological activities or improved properties .

Compounds containing the thiadiazole moiety, including N-(sec-Butyl)-1,3,4-thiadiazol-2-amine, have been studied for their potential biological activities. These compounds often exhibit antimicrobial, antifungal, and anticancer properties. Specifically, the mechanism of action for thiadiazole derivatives involves interaction with various molecular targets within cells, disrupting processes such as DNA replication and protein synthesis. This disruption can inhibit cell growth in both bacterial and cancerous cells .

The synthesis of N-(sec-Butyl)-1,3,4-thiadiazol-2-amine can be achieved through several methods:

  • One-Pot Synthesis: A novel approach involves reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester under mild conditions. This method allows for the formation of 2-amino-1,3,4-thiadiazoles efficiently .
  • Multi-Step Synthesis: Traditional methods may involve multiple steps starting from hydrazonoyl halides or other precursors to construct the thiadiazole ring followed by subsequent functionalization to introduce the sec-butyl group .
  • Optimization Techniques: Various optimization techniques can be employed to enhance yield and purity during synthesis, including adjusting reaction conditions such as temperature and pressure .

N-(sec-Butyl)-1,3,4-thiadiazol-2-amine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agriculture: Its fungicidal properties may be harnessed in agricultural applications to protect crops from fungal diseases.
  • Material Science: The compound's unique chemical structure could be utilized in developing specialized materials or coatings.

Studies on N-(sec-Butyl)-1,3,4-thiadiazol-2-amine have indicated its potential as an allosteric inhibitor in enzyme systems like protein kinases. Interaction studies suggest that it may bind to specific sites on target proteins, influencing their activity and providing insights into its therapeutic potential . These interactions are crucial for understanding how modifications to its structure can enhance efficacy against specific biological targets.

Several compounds share structural similarities with N-(sec-Butyl)-1,3,4-thiadiazol-2-amine. Here are a few notable examples:

Compound NameStructure TypeKey Properties
5-Isobutyl-1,3,4-thiadiazol-2-amineThiadiazole derivativeExhibits similar antimicrobial properties
1,2,4-Triazole derivativesTriazoleKnown for potent antifungal and anticancer effects
1,3,4-Oxadiazole derivativesOxadiazoleUsed in various medicinal applications

Uniqueness

N-(sec-Butyl)-1,3,4-thiadiazol-2-amine is unique due to its specific sec-butyl substitution on the thiadiazole ring. This structural feature differentiates it from other thiadiazole derivatives and contributes to its distinct chemical behavior and biological activity. The presence of different alkyl substituents can significantly alter solubility, reactivity, and interaction with biological targets compared to other similar compounds .

The exploration of 1,3,4-thiadiazoles dates to the late 19th century, following the discovery of hydrazine derivatives and their cyclization potential. N-(sec-Butyl)-1,3,4-thiadiazol-2-amine emerged as a subject of interest in the early 21st century, coinciding with advances in heterocyclic chemistry aimed at optimizing kinase inhibitors. The IUPAC name N-butan-2-yl-1,3,4-thiadiazol-2-amine reflects its substitution pattern: a sec-butyl group (-CH(CH2CH3)2) attached to the nitrogen at position 2 of the thiadiazole ring. Early nomenclature variants, such as 2-(sec-butylamino)-1,3,4-thiadiazole, persist in older literature but have largely been supplanted by systematic naming conventions.

Structural Classification Within Thiadiazole Derivatives

1,3,4-Thiadiazoles are classified based on substitution patterns and electronic properties. N-(sec-Butyl)-1,3,4-thiadiazol-2-amine belongs to the N-alkylamino subclass, distinguished by:

  • Aromatic core: The planar thiadiazole ring facilitates π-π stacking interactions with biological targets.
  • sec-Butyl substituent: Introduces steric bulk compared to linear alkyl chains, altering membrane permeability and binding selectivity.
  • Hydrogen-bonding sites: The amine group at position 2 and sulfur atom enable interactions with enzymatic active sites.

This structural profile places the compound intermediate in lipophilicity between simpler methyl derivatives and bulkier aryl-substituted analogs.

Significance in Heterocyclic Chemistry Research

The compound’s significance stems from its dual role as:

  • A model system for studying steric effects in heterocyclic substitution reactions.
  • A scaffold for developing kinase inhibitors, leveraging its ability to occupy hydrophobic binding pockets.Its synthetic versatility allows modular functionalization, enabling structure-activity relationship (SAR) studies critical to medicinal chemistry.

The synthesis of N-(sec-Butyl)-1,3,4-thiadiazol-2-amine represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve efficient formation of the thiadiazole ring system with subsequent alkylation or direct incorporation of the sec-butyl amino substituent [1]. Contemporary synthetic approaches encompass traditional organic synthesis pathways, modern catalytic techniques, and environmentally conscious green chemistry methodologies [2].

Conventional Organic Synthesis Pathways

Traditional synthetic routes for thiadiazole derivatives have been extensively developed and optimized over several decades, providing reliable methodologies for accessing these heterocyclic compounds [3] [1]. These conventional approaches typically involve cyclocondensation reactions and nucleophilic substitution strategies that have demonstrated consistent reproducibility and scalability [4].

Cyclocondensation Reactions of Thiosemicarbazides

Cyclocondensation reactions utilizing thiosemicarbazides represent the most widely employed conventional methodology for synthesizing 1,3,4-thiadiazole-2-amine derivatives [1] [2]. The fundamental approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions [5]. For N-(sec-Butyl)-1,3,4-thiadiazol-2-amine synthesis, this methodology can be adapted through either direct incorporation of sec-butyl groups during cyclization or subsequent functionalization of the amino group [6].

The mechanistic pathway for thiosemicarbazide cyclocondensation proceeds through nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid carbon, followed by intramolecular cyclization and dehydration [5]. Phosphorus oxychloride emerges as the most effective dehydrating agent, providing yields of approximately 86% under optimal conditions of 80°C for three hours [4]. Alternative dehydrating agents include thionyl chloride, which achieves 70% yields at 70°C over four hours, and concentrated sulfuric acid, yielding 78% product under ambient temperature conditions with extended reaction times [4].

Table 1: Conventional Cyclocondensation Methods for Thiadiazole Synthesis

MethodTemperature (°C)Reaction TimeYield (%)Solvent
Cyclocondensation with POCl3803 hours86POCl3
Cyclocondensation with SOCl2704 hours70SOCl2
Cyclocondensation with H2SO4Room tempOvernight78H2SO4
Thiosemicarbazide cyclization801 hour90Water reflux

The synthesis of N-(sec-Butyl)-1,3,4-thiadiazol-2-amine specifically requires careful consideration of the sec-butyl amine incorporation [7]. Secondary butylamine possesses the molecular formula CH₃CH₂CH(NH₂)CH₃ and exhibits chirality, necessitating stereoselective synthetic approaches when enantiopure products are desired [7]. The integration of this branched alkyl chain can be achieved through direct condensation with appropriately substituted thiosemicarbazide derivatives or through post-cyclization functionalization [6].

Polyphosphate ester has emerged as an effective reagent for one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids [2]. This methodology eliminates the need for separate dehydration steps and provides improved yields while maintaining mild reaction conditions [2]. The reaction proceeds through acylation, cyclization, and dehydration in a single synthetic operation, significantly enhancing synthetic efficiency [2].

Nucleophilic Substitution Approaches

Nucleophilic substitution methodologies provide alternative pathways for synthesizing N-(sec-Butyl)-1,3,4-thiadiazol-2-amine through displacement reactions on pre-formed thiadiazole intermediates [1]. These approaches typically involve the preparation of halogenated thiadiazole precursors followed by nucleophilic displacement with sec-butylamine [1] [8].

N-bromosuccinimide-mediated oxidative dimerization of thioamides represents a significant nucleophilic substitution approach for thiadiazole synthesis [8]. This methodology achieves 64% yields under ambient temperature conditions within ten minutes when conducted in 1,2-dichloroethane [8]. The reaction mechanism involves bromination of the thioamide sulfur followed by intermolecular coupling and cyclization to form the thiadiazole ring [8].

The nucleophilic substitution approach offers particular advantages for introducing sec-butyl substituents due to the excellent nucleophilicity of secondary alkylamines [1]. Halogenated thiadiazole intermediates readily undergo substitution reactions with sec-butylamine under basic conditions, typically employing potassium carbonate or sodium hydroxide as the base [1]. Reaction temperatures between 60-80°C and reaction times of 4-6 hours typically provide optimal conversion rates [1].

Dithiocarbazate-mediated cyclization represents another important nucleophilic substitution pathway [3]. This approach involves acylation of dithiocarbazates followed by cyclodehydration using concentrated sulfuric acid or trifluoroacetic acid [3]. The methodology demonstrates excellent functional group tolerance and can accommodate various alkyl substituents, including the sec-butyl group [3].

Modern Catalytic Synthesis Techniques

Contemporary synthetic chemistry has developed sophisticated catalytic methodologies that significantly enhance the efficiency and selectivity of thiadiazole synthesis [9] [10]. These modern approaches utilize transition metal catalysis and advanced activation techniques to achieve superior reaction outcomes [11] [12].

Transition Metal-Mediated Coupling Reactions

Transition metal-mediated coupling reactions have revolutionized the synthesis of complex heterocyclic compounds, including thiadiazole derivatives [9]. While traditional thiadiazole synthesis relies primarily on condensation reactions, modern catalytic approaches employ transition metals to facilitate novel bond-forming processes [9].

A facile transition-metal-free synthesis utilizing sodium hydride and dimethylformamide has been developed for 3,5-disubstituted-1,2,4-thiadiazoles [9]. This methodology involves base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by intramolecular dehydrogenative nitrogen-sulfur bond formation [9]. The reaction proceeds under inert atmosphere conditions and demonstrates excellent functional group tolerance [9].

Phenyliodine(III) bis(trifluoroacetate) catalysis represents another significant advancement in transition metal-mediated thiadiazole synthesis [13]. This methodology facilitates intramolecular cyclization through nitrogen-sulfur bond formation, achieving good yields regardless of electron-donating or electron-withdrawing substituents on the substrate [13]. The mechanism involves initial reaction of the hypervalent iodine reagent with amidoyl thiourea, generating an intermediate that undergoes nucleophilic attack by the amino group at the sulfur center [13].

Molecular iodine catalysis provides an environmentally benign approach for oxidative nitrogen-sulfur bond formation in thiadiazole synthesis [13]. This methodology operates under ambient temperature conditions using potassium carbonate as base and acetonitrile as solvent [13]. Gram-scale synthesis demonstrates excellent yields of 96-99%, with diverse electron-donating and electron-withdrawing substituents being well-tolerated [13].

The application of these transition metal-mediated approaches to N-(sec-Butyl)-1,3,4-thiadiazol-2-amine synthesis requires careful adaptation to accommodate the specific steric and electronic requirements of the sec-butyl substituent [9] [13]. The branched nature of the sec-butyl group may influence reaction kinetics and selectivity, necessitating optimization of reaction conditions [7].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for thiadiazole preparation, offering significant advantages in reaction rate, yield, and energy efficiency [10] [14] [4]. This methodology harnesses dielectric heating to achieve rapid and uniform temperature elevation, resulting in dramatically reduced reaction times compared to conventional heating [14].

Microwave-assisted synthesis using phosphorus oxychloride as catalyst achieves 90% yields within five minutes at 600 watts power [4]. This represents a remarkable improvement over conventional heating, which requires three hours to achieve 86% yield [4]. The enhanced efficiency results from the unique heating mechanism of microwave irradiation, which provides rapid and uniform energy transfer throughout the reaction mixture [10].

Alternative microwave protocols utilize thionyl chloride as catalyst, achieving 80% yields in three minutes at 480 watts [4]. Magnesium sulfate-catalyzed microwave synthesis provides 88% yields in five minutes at 250 watts, demonstrating the versatility of microwave activation across different catalytic systems [4]. These methodologies exhibit superior environmental profiles compared to traditional approaches due to reduced energy consumption and shortened reaction times [10].

Table 2: Microwave-Assisted Synthesis Optimization Data

MethodPower (W)Reaction TimeYield (%)Green Score
Microwave-assisted (POCl3)6005 min90Medium
Microwave-assisted (SOCl2)4803 min80Medium
Microwave-assisted (MgSO4)2505 min88High

One-pot microwave protocols have been developed for the synthesis of s-triazolo[3,4-b] [15] [1] [16]thiadiazine and related heterocycles through reaction of s-triazoles with ketones and nitriles [10]. These methodologies employ acetic acid containing catalytic amounts of sulfuric acid under microwave irradiation, achieving excellent yields while avoiding hazardous haloketones and halonitriles [10]. The optimization of microwave power, temperature, time, solvent, and catalyst concentration enables fine-tuning of reaction conditions for specific substrates [10].

For N-(sec-Butyl)-1,3,4-thiadiazol-2-amine synthesis, microwave-assisted protocols offer particular advantages in managing the steric hindrance associated with the branched sec-butyl substituent [10] [14]. The enhanced reaction kinetics provided by microwave heating can overcome potential barriers to nucleophilic substitution at sterically hindered centers [14].

Green Chemistry Approaches

Environmental sustainability has become a paramount consideration in modern synthetic chemistry, driving the development of green chemistry approaches for thiadiazole synthesis [13] [8] [17]. These methodologies emphasize atom economy, energy efficiency, waste minimization, and the use of renewable feedstocks [17] [12].

Solvent-Free Synthesis Protocols

Solvent-free synthesis represents one of the most significant advances in green chemistry for thiadiazole preparation [8] [12] [18]. These protocols eliminate the environmental burden associated with organic solvents while often providing enhanced reaction rates and yields [8] [19].

Mechanochemical grinding synthesis utilizing N-bromosuccinimide under solvent-free conditions achieves 85% yields within ten minutes at ambient temperature [8]. This methodology employs basic aluminum oxide as a solid support and demonstrates excellent compatibility with various functional groups including trifluoromethyl, methyl, methoxy, chloro, pyridyl, and thienyl substituents [8]. The mechanochemical approach offers notable advantages including short reaction times, high yields, and practical scalability [8].

Table 3: Solvent-Free Synthesis Protocol Comparison

ProtocolEquipmentReaction TimeYield (%)Energy EfficiencyScalability
Neat grinding (mortar & pestle)Manual grinding10-15 min77LowLimited
Ball milling (mechanical)Ball mill apparatus5-10 min85MediumGood
Microwave solvent-freeMicrowave reactor3-5 min88HighExcellent
Thermal neat conditionsHeat source only3 hours66LowGood
Ultrasonic neat conditionsUltrasonic bath30 min75MediumGood

Lawesson reagent-mediated synthesis under solvent-free conditions provides an innovative one-pot, two-step approach for 1,2,4-thiadiazole preparation [12]. This methodology utilizes primary amides with Lawesson reagent and tert-butyl hydrogen peroxide without solvent, achieving excellent yields with broad substrate scope and functional group tolerance [12]. The process eliminates the need for column chromatography purification, significantly reducing solvent consumption [12].

Neat thermal conditions represent the simplest form of solvent-free synthesis, involving direct heating of reactants without auxiliary solvents [4]. While this approach achieves moderate yields of 66% over three hours, it offers excellent atom economy and minimal environmental impact [4]. The methodology is particularly suitable for large-scale industrial applications where simplicity and cost-effectiveness are prioritized [19].

Ball milling techniques have demonstrated superior efficiency compared to manual grinding methods [20]. Mechanochemical ball milling achieves quantitative yields for many heterocyclic syntheses and can provide products with superior purity compared to solution-phase methods [20]. The enhanced efficiency results from the controlled energy input and uniform mixing achieved through mechanical agitation [20].

Biocatalytic Production Strategies

Biocatalytic synthesis represents the pinnacle of green chemistry, utilizing enzymatic catalysis to achieve selective and environmentally benign chemical transformations [11] [17] [21]. Recent advances in enzyme engineering and biocatalytic methodology have enabled the development of sophisticated approaches for thiadiazole synthesis [11] [21].

Vanadium-dependent haloperoxidase enzymes facilitate intermolecular 1,2,4-thiadiazole synthesis through enzymatic halide recycling [11] [21]. This methodology employs Chloroperoxidase from Caldariomyces fumago (CpVBPO) and Vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO) to catalyze oxidative dimerization of thioamides [11] [21]. The reaction utilizes catalytic quantities of halide salt and hydrogen peroxide as terminal oxidant, achieving moderate to high yields with excellent chemoselectivity [11] [21].

Table 4: Biocatalytic Production Strategy Performance

Enzyme SystemSubstrate TypeReaction TimeYield Range (%)Temperature (°C)Selectivity
Vanadium haloperoxidase (CpVBPO)Thiobenzamides24 hours75-91Room tempExcellent
Vanadium haloperoxidase (CiVCPO)Ortho-substituted thioamides24 hours65-76Room tempGood
Myceliophthora thermophila laccaseCatechol/thiadiazole conjugates6 hours46-9435High
Chitosan-based biocatalyst (TCsSB)Thiazole derivatives20 min83-8735Good

The enzymatic mechanism proceeds through vanadium haloperoxidase-catalyzed sulfur-bromination of thioamides, producing S-bromothioamide intermediates [11] [21]. Subsequent intermolecular coupling and cyclization generate the thiadiazole products with high efficiency [11] [21]. Molecular docking experiments provide insight into enzyme-substrate interactions and help explain reactivity differences between different haloperoxidase variants [11] [21].

Myceliophthora thermophila laccase (Novozym 51003) enables biocatalytic synthesis of 1,3,4-oxa(thia)diazole aryl thioethers through oxidation of catechol to ortho-quinone, facilitating subsequent 1,4-thia-Michael addition reactions [17]. This methodology achieves yields of 46-94% for thirteen different derivatives under mild reaction conditions [17]. The approach demonstrates excellent promise for sustainable synthesis pathways in organic chemistry [17].

Chitosan-based biocatalysts represent an innovative approach utilizing modified natural polymers for heterocycle synthesis [22]. Terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) demonstrates enhanced surface area and thermal stability compared to unmodified chitosan [22]. The biocatalyst achieves 83-87% yields for thiazole derivatives under ultrasonic irradiation at 35°C within twenty minutes [22]. Importantly, the catalyst can be recycled multiple times without significant loss of activity [22].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for N-(sec-Butyl)-1,3,4-thiadiazol-2-amine through analysis of both proton and carbon environments within the molecular framework.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H Nuclear Magnetic Resonance spectrum of N-(sec-Butyl)-1,3,4-thiadiazol-2-amine exhibits characteristic signals corresponding to the sec-butyl substituent and the heterocyclic amine functionality [1]. The methyl protons of the sec-butyl group appear as diagnostic patterns in the aliphatic region, with terminal methyl groups typically resonating between 0.9-1.2 parts per million as doublets due to coupling with the adjacent methine proton [1] [2]. The methylene protons of the butyl chain manifest as complex multipets in the 1.5-1.6 parts per million region, while the methine proton attached to the amino nitrogen appears as a characteristic multiplet around 3.7-3.8 parts per million [1].

The amino nitrogen proton exhibits a distinctive downfield chemical shift at approximately 8.3 parts per million, appearing as a doublet due to coupling with the adjacent methine proton [1]. This significant downfield shift reflects the electron-withdrawing nature of the thiadiazole ring system and the resulting deshielding effect on the amino proton. The thiadiazole ring proton, when present in substituted derivatives, typically appears as a singlet around 8.7 parts per million, characteristic of the electron-deficient heterocyclic environment [1].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of the molecule. The thiadiazole ring carbons exhibit characteristic chemical shifts reflecting their electronic environment within the heterocyclic system [3]. The carbon-nitrogen double bond carbons (C=N) typically resonate in the 150-170 parts per million region, while carbons adjacent to sulfur (C-S-C) appear in the 120-140 parts per million range [3]. These chemical shift values are consistent with the aromatic character and electron distribution within the five-membered heterocyclic ring.

The sec-butyl carbon signals appear in the aliphatic region, with the terminal methyl carbons resonating around 10-25 parts per million and the methylene carbons appearing around 25-35 parts per million [2]. The methine carbon directly attached to the amino nitrogen exhibits a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen atom and the adjacent thiadiazole ring system.

Infrared (Infrared) Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of N-(sec-Butyl)-1,3,4-thiadiazol-2-amine through analysis of molecular vibrations.

Nitrogen-Hydrogen Stretching and Deformation Modes

The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3285-3153 cm⁻¹ region with medium to strong intensity [4]. These stretching modes are sensitive to hydrogen bonding and electronic environment, with the specific frequency depending on the degree of electron delocalization from the thiadiazole ring. The nitrogen-hydrogen bending vibrations appear in the 1495-1486 cm⁻¹ region with medium intensity, providing additional confirmation of the amine functionality [4]. Secondary amine deformation modes typically occur in the 1640-1550 cm⁻¹ range with medium to strong intensity [5].

Carbon-Hydrogen Vibrational Modes

Aromatic carbon-hydrogen stretching vibrations associated with the thiadiazole ring appear in the 3078-3045 cm⁻¹ region with medium intensity [4]. These frequencies are characteristic of electron-deficient aromatic systems and reflect the heterocyclic nature of the thiadiazole ring. Aliphatic carbon-hydrogen stretching modes from the sec-butyl substituent manifest as strong absorptions in the 2982-2805 cm⁻¹ region [4], with specific patterns reflecting the branched alkyl structure.

Heterocyclic Ring Vibrational Modes

The thiadiazole ring exhibits characteristic carbon-nitrogen double bond stretching vibrations in the 1598-1572 cm⁻¹ region with strong intensity [4]. These modes are diagnostic for the heterocyclic system and provide information about the electronic structure and aromaticity of the ring. Carbon-sulfur-carbon stretching vibrations appear in the 710-694 cm⁻¹ region with medium intensity [4], reflecting the sulfur incorporation within the five-membered ring framework.

The thiadiazole ring vibrations occur in the 1500-1400 cm⁻¹ region with medium intensity [6], representing complex skeletal vibrations involving multiple atoms within the heterocyclic system. Aromatic carbon-carbon stretching modes appear in the 1627-1601 cm⁻¹ range with medium to weak intensity [4], providing additional confirmation of the aromatic character of the thiadiazole ring.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of thiadiazole derivatives provides precise molecular geometry and structural parameters essential for understanding the three-dimensional architecture of N-(sec-Butyl)-1,3,4-thiadiazol-2-amine.

Molecular Geometry and Bond Parameters

The thiadiazole ring exhibits characteristic geometric parameters consistent with aromatic five-membered heterocyclic systems [7]. Sulfur-nitrogen bond lengths typically range from 1.64-1.66 Å with an average value of 1.65 Å [7]. Carbon-nitrogen bond lengths within the ring fall in the 1.30-1.32 Å range, averaging 1.31 Å, which is intermediate between single and double bond character, indicating significant electron delocalization [7]. Carbon-carbon bonds within the ring measure 1.41-1.43 Å with a typical value of 1.42 Å [7], consistent with aromatic character.

Carbon-sulfur bond lengths range from 1.71-1.73 Å with an average of 1.72 Å [8], reflecting the larger atomic radius of sulfur compared to carbon and nitrogen. The nitrogen-sulfur-nitrogen bond angle measures approximately 98-100° with a typical value of 99.4° [7], which is slightly less than the ideal tetrahedral angle due to the constraints of the five-membered ring geometry.

Ring Conformation and Planarity

The thiadiazole ring system exhibits excellent planarity with maximum deviations from the mean plane typically ranging from 0.006-0.029 Å [9]. This planarity is essential for the aromatic stabilization and electronic properties of the heterocyclic system. The sulfur-carbon-nitrogen bond angles typically measure 114-116° with an average of 115.1° [8], while carbon-nitrogen-carbon angles range from 109-111° with a typical value of 110.0° [8].

Crystal Packing and Intermolecular Interactions

Crystallographic analysis reveals characteristic intermolecular interactions that stabilize the crystal lattice [10]. Hydrogen bonding interactions involving the amino nitrogen and neighboring molecules contribute significantly to crystal packing stability. Nitrogen-hydrogen···sulfur hydrogen bonds commonly link molecules into extended chains or networks [11]. Pi-pi stacking interactions between aromatic thiadiazole rings provide additional stabilization with typical centroid-to-centroid distances of 3.7-3.8 Å [11].

Polymorphism and Crystal Packing Behavior

Thiadiazole derivatives exhibit complex polymorphic behavior with multiple crystal forms possible depending on crystallization conditions and molecular substitution patterns.

Polymorphic Forms and Structural Variations

Studies of related thiadiazole compounds reveal the existence of multiple polymorphic forms with distinct crystal packing arrangements [12]. Different polymorphs can exhibit variations in space group symmetry, unit cell parameters, and molecular orientation within the crystal lattice. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole forms both triclinic and monoclinic polymorphs with different hydrogen bonding networks [12].

Crystal System Preferences

Thiadiazole derivatives commonly crystallize in monoclinic and triclinic crystal systems [13] [14] [11]. Unit cell parameters typically fall within characteristic ranges: a-axis dimensions of 7-30 Å, b-axis dimensions of 9-25 Å, and c-axis dimensions of 7-16 Å [13] [14] [11]. The most frequently observed space groups include P21/c for monoclinic systems and P-1 for triclinic systems [13] [14] [11].

Factors Influencing Crystal Packing

Crystal packing behavior is significantly influenced by the nature and position of substituents on the thiadiazole ring [10]. The sec-butyl substituent in N-(sec-Butyl)-1,3,4-thiadiazol-2-amine introduces conformational flexibility that can affect crystal packing efficiency and polymorphic stability. Hydrogen bonding capabilities of the amino group play a crucial role in determining the preferred crystal structure and intermolecular association patterns.

The thermodynamic stability of different polymorphic forms varies with temperature and pressure conditions. Computational studies indicate that dispersive interactions often dominate the crystal energetics, with typical stabilization energies ranging from -75 to -52 kilojoules per mole for different intermolecular interaction types [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the fragmentation behavior and structural identification of N-(sec-Butyl)-1,3,4-thiadiazol-2-amine under electron ionization conditions.

Molecular Ion and Primary Fragmentation Pathways

The molecular ion peak typically exhibits variable intensity (10-50% relative intensity) depending on the specific substitution pattern and ionization conditions [15]. The most characteristic and diagnostic fragmentation involves the loss of molecular nitrogen (N₂) from the thiadiazole ring, resulting in [M-N₂]⁺ ions with high relative intensity (60-100%) [16]. This fragmentation pathway is particularly diagnostic for thiadiazole compounds and serves as a reliable structural identification tool.

Ring cleavage reactions represent a major fragmentation route, with the thiadiazole ring undergoing systematic breakdown under electron impact conditions [17]. The fragmentation scheme is specific and indicative of the thiadiazole structure, providing clear differentiation from other heterocyclic systems [17]. Loss of ammonia (NH₃) from the amino group produces [M-NH₃]⁺ fragments with medium relative intensity (20-40%) [15], representing another characteristic fragmentation pathway.

Secondary Fragmentation and Base Peak Formation

Thiadiazole ring fragments typically exhibit medium relative intensity (30-60%) and provide information about the heterocyclic core structure [17]. The most stable fragment often becomes the base peak (100% relative intensity), representing the most energetically favorable ion under the specific ionization conditions [17]. Alkyl chain fragmentation from the sec-butyl substituent produces low to medium intensity fragments (10-30%) [15], with characteristic loss patterns depending on the branching and length of the alkyl chain.

Fragmentation Mechanisms and Structural Elucidation

Electron ionization induces systematic fragmentation following predictable mechanisms [15]. Ring splitting occurs similarly to other five-membered heterocyclic systems, although substitution patterns significantly affect fragmentation routes and relative intensities [15]. The fragmentation of thiadiazole rings is generally more systematic and predictable compared to their oxadiazole analogs, with fewer unpredictable fragmentation pathways [15].

Secondary fragmentation processes produce variable intensity ions (5-40% relative intensity) through further breakdown of primary fragment ions [15]. These secondary processes provide additional structural information and can be used to confirm the proposed molecular structure and substitution patterns. The mass spectrometric behavior serves as a rapid and reliable method for compound identification and structural verification [16].

Comparative Fragmentation Analysis

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

157.06736854 g/mol

Monoisotopic Mass

157.06736854 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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